molecular formula C4H4N4O6 B595664 1,4-Dinitro-2,3-piperazinedione CAS No. 165896-98-0

1,4-Dinitro-2,3-piperazinedione

Cat. No.: B595664
CAS No.: 165896-98-0
M. Wt: 204.098
InChI Key: CIEHCSYVLTVLBG-UHFFFAOYSA-N
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Description

1,4-Dinitro-2,3-piperazinedione is a chemical compound with the molecular formula C4H4N4O6. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dinitro-2,3-piperazinedione typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce the nitro groups at the desired positions. The reaction is usually carried out at low temperatures to prevent over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitro-2,3-piperazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dinitro-2,3-piperazinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dinitro-2,3-piperazinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent adducts that can alter cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activities. The nitro groups make it a versatile compound for various chemical transformations and applications in different fields .

Properties

IUPAC Name

1,4-dinitropiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O6/c9-3-4(10)6(8(13)14)2-1-5(3)7(11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEHCSYVLTVLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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